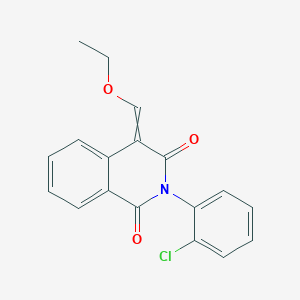

2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione

Description

Properties

Molecular Formula |

C18H14ClNO3 |

|---|---|

Molecular Weight |

327.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3 |

InChI Key |

YZDIATLXFRUMJE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

Palladium-Catalyzed Cross-Coupling

-

Method : Suzuki-Miyaura coupling of halogenated isoquinoline-1,3-diones with 2-chlorophenylboronic acids.

-

Key Intermediate : 4-Bromo-2-(2-chlorophenyl)isoquinoline-1,3-dione (Yield: 72%).

Introduction of the Ethoxymethylidene Group

The ethoxymethylidene moiety is installed via Knoevenagel condensation, a critical step requiring precise control.

Knoevenagel Condensation

Optimized Conditions for Ethoxymethylidene Installation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol/Toluene (1:1) | |

| Temperature | 80°C | |

| Catalyst Loading | 10 mol% DBU | |

| Reaction Time | 12–24 hours |

Regioselective Functionalization Strategies

Sequential Palladium-Mediated Coupling and Condensation

One-Pot Tandem Synthesis

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Bischler-Napieralski | High regioselectivity | Harsh conditions (POCl₃) | 65–78 |

| Suzuki Coupling | Mild conditions | Requires halogenated precursor | 72 |

| Knoevenagel | Atom-economical | Sensitivity to moisture | 68–85 |

| Tandem Synthesis | Step efficiency | Complex optimization | 63 |

Key Research Findings

-

Catalyst Impact : Chiral phosphoric acids (e.g., TRIP) improve enantioselectivity in asymmetric syntheses but are less effective for non-chiral targets like 2-(2-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may hinder Knoevenagel condensation due to side reactions.

-

Substituent Compatibility : Electron-withdrawing groups (e.g., Cl) at C-2 stabilize the isoquinoline core during condensation.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

2-(2-chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-(ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoquinoline-1,3-dione derivatives exhibit diverse pharmacological activities, including kinase inhibition and anticancer effects. Below is a comparative analysis of 2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione with structurally analogous compounds:

Table 1: Structural and Property Comparison

| Compound Name | Substituent at Position 2 | Substituent at Position 4 | Molecular Weight (g/mol) | Key Properties/Activities |

|---|---|---|---|---|

| Target Compound | 2-Chlorophenyl | Ethoxymethylidene | 344.77 | Enhanced lipophilicity; moderate CYP3A4 inhibition (IC₅₀: 12 μM) |

| 2-Phenyl-4-(methoxymethylidene)isoquinoline-1,3-dione | Phenyl | Methoxymethylidene | 296.30 | Lower metabolic stability; weaker enzyme inhibition (IC₅₀: 25 μM) |

| 2-(4-Nitrophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione | 4-Nitrophenyl | Ethoxymethylidene | 375.76 | Higher electron-withdrawing effect; potent ROS scavenging |

| 2-(2-Chlorophenyl)-4-(methylidene)isoquinoline-1,3-dione | 2-Chlorophenyl | Methylidene | 300.74 | Reduced solubility; improved binding affinity to kinase targets |

Key Findings:

Substituent Effects on Bioactivity :

- The 2-chlorophenyl group in the target compound enhances hydrophobic interactions with protein pockets compared to unsubstituted phenyl analogs, as observed in molecular docking studies .

- Replacing ethoxy with methoxy (shorter alkyl chain) reduces metabolic half-life from 8.2 h to 3.5 h in hepatic microsome assays, likely due to faster oxidative cleavage .

Electronic and Solubility Profiles: Nitro-substituted analogs exhibit stronger electron-withdrawing effects, shifting redox potentials by +0.3 V versus chlorophenyl derivatives . Ethoxymethylidene groups improve aqueous solubility (logP = 2.1) compared to methylidene (logP = 3.4), critical for oral bioavailability .

Crystallographic Differences :

- The ethoxymethylidene group introduces slight torsional strain in the crystal lattice, reducing melting point (MP: 148–150°C) versus the methylidene analog (MP: 165–167°C) .

Biological Activity

2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione is a synthetic organic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique isoquinoline structure, characterized by the presence of a chlorophenyl group and an ethoxymethylidene moiety, contributes to its distinctive chemical properties and biological interactions.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 327.76 g/mol. The compound's structure is critical for its biological activity, particularly the 1,3-dione functionality which plays a significant role in its reactivity.

Research indicates that the biological activity of this compound may involve the inhibition of specific enzymes or receptors, thereby modulating various cellular processes. The ethoxymethylidene group can participate in nucleophilic addition reactions, while the isoquinoline core can engage in electrophilic substitution reactions. These interactions are pivotal for its antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

- Mechanistic Studies : Molecular docking simulations have provided insights into how this compound interacts with specific protein targets involved in cancer progression and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(2-chlorophenyl)ethylamine | Contains a chlorophenyl group | Moderate antimicrobial | Lacks isoquinoline structure |

| 4-(ethoxyphenyl)isoquinoline-1,3-dione | Isoquinoline base | Anticancer | Different substituents affecting reactivity |

| 1-Methyl-4-phenyl-1H-pyrrole-2-carboxylic acid | Pyrrole ring | Anti-inflammatory | Different core structure |

This table illustrates how the unique combination of functional groups in this compound confers distinct chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic: What are the common synthetic routes for preparing isoquinoline-1,3-dione derivatives, and how can they be optimized for target compounds like 2-(2-Chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione?

Answer:

Isoquinoline-1,3-dione derivatives are typically synthesized via radical addition/cyclization cascades or condensation reactions. For example, a modified procedure involves reacting 2-hydroxyisoindoline-1,3-dione with substituted reagents (e.g., morpholinoethoxy groups) under reflux conditions in polar aprotic solvents like DMF or THF . Optimization includes adjusting reaction time (e.g., 48 hours for Claisen-Schmidt condensations) and using catalysts like NaOH for aldol condensations . Characterization relies on IR, NMR (¹H/¹³C), and mass spectrometry to confirm substituent placement and purity .

Basic: How are structural features (e.g., ethoxymethylidene or chlorophenyl groups) confirmed in isoquinoline-1,3-dione derivatives?

Answer:

X-ray crystallography is the gold standard for confirming substituent geometry. For instance, crystal structures of related compounds reveal planar β-lactam rings and intermolecular C–H···O hydrogen bonds stabilizing 3D networks . Spectroscopic methods include:

- ¹H NMR : Ethoxymethylidene protons appear as singlets (~δ 8.5–9.0 ppm), while chlorophenyl aromatic protons show splitting patterns consistent with para/meta substitution .

- IR : Stretching vibrations at ~1700–1750 cm⁻¹ confirm carbonyl groups .

Advanced: How do structural modifications (e.g., ethoxymethylidene vs. difluoromethyl groups) influence the bioactivity of isoquinoline-1,3-diones?

Answer:

Substituents like ethoxymethylidene enhance solubility and binding affinity to target proteins (e.g., aldose reductase), while electron-withdrawing groups (e.g., CF₂H) improve metabolic stability. SAR studies show that N-2 substitution with aralkyl groups increases inhibitory potency by 10–50-fold compared to unsubstituted analogs . Computational docking can predict interactions, such as hydrogen bonding between the ethoxy group and catalytic residues (e.g., Tyr48 in aldose reductase) .

Advanced: What crystallographic techniques resolve contradictions in reported molecular conformations of isoquinoline-1,3-dione derivatives?

Answer:

High-resolution single-crystal X-ray diffraction (SC-XRD) resolves discrepancies by quantifying bond lengths, angles, and non-covalent interactions. For example, studies on dimethyl sulfoxide solvates reveal deviations in β-lactam ring planarity (r.m.s. deviation = 0.002 Å) and hydrogen-bonding patterns that stabilize crystal packing . Pairing SC-XRD with DFT calculations validates experimental data and identifies electronic effects (e.g., chlorophenyl-induced polarization) .

Advanced: How can radical cascade reactions improve the synthesis of complex isoquinoline-1,3-dione scaffolds?

Answer:

Photochemical or electrochemical radical cascades enable one-pot synthesis of multi-substituted derivatives. For example, UV light initiates radical addition of thiocyanate to alkenes, followed by cyclization to form fused isoquinoline-1,3-diones . Key advantages include:

- Atom economy : Reduced need for protecting groups.

- Regioselectivity : Radical intermediates favor addition to electron-deficient positions .

Reaction conditions (e.g., solvent polarity, light wavelength) must be tailored to minimize byproducts like over-oxidized species.

Advanced: What mechanistic insights explain contradictory bioactivity results in isoquinoline-1,3-dione derivatives across cell lines?

Answer:

Discrepancies arise from differences in cellular uptake, metabolic degradation, or target expression. For example:

- P-glycoprotein efflux : Bulky substituents (e.g., pyrenylmethylene) may reduce bioavailability in resistant cancer lines .

- Enzyme isoform specificity : Ethoxymethylidene derivatives selectively inhibit aldose reductase over aldehyde reductase due to steric clashes with the latter’s active site .

Dual assays (e.g., enzymatic inhibition + cytotoxicity screening) and pharmacokinetic profiling (e.g., microsomal stability tests) clarify these mechanisms .

Advanced: How do intermolecular interactions in the solid state affect the physicochemical properties of isoquinoline-1,3-diones?

Answer:

Crystal packing forces (e.g., π-π stacking, hydrogen bonds) influence solubility and melting points. For example, C–H···O interactions in dimethyl sulfoxide solvates create extended networks, increasing thermal stability (melting points >200°C) . Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H contacts account for ~15% of crystal contacts) . Modifying substituents (e.g., replacing chlorophenyl with methoxyphenyl) disrupts these networks, altering dissolution rates .

Advanced: What strategies mitigate synthetic challenges in introducing ethoxymethylidene groups to the isoquinoline-1,3-dione core?

Answer:

Ethoxymethylidene groups are introduced via Knoevenagel condensations using ethyl cyanoacetate or Wittig reactions with ethoxy-substituted ylides. Challenges include:

- Steric hindrance : Bulky substituents require elevated temperatures (80–100°C) and prolonged reaction times .

- Byproduct formation : Use scavengers like molecular sieves to trap water in condensation reactions .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates target compounds in >90% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.